Fmoc-2-fluoro-N-methyl-L-phenylalanine
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Overview
Description
Fmoc-2-fluoro-N-methyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom, and a methyl group attached to the nitrogen atom of the phenylalanine backbone. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-N-methyl-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-L-phenylalanine with the Fmoc group. This can be achieved by reacting 2-fluoro-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The methylation of the nitrogen atom can be carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-fluoro-N-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry: Fmoc-2-fluoro-N-methyl-L-phenylalanine is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. The Fmoc group provides a temporary protection to the amino group, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of fluorine substitution on the biological activity of peptides .
Medicine: The presence of the fluorine atom can enhance the metabolic stability and bioavailability of peptide drugs .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-2-fluoro-N-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group provides steric hindrance, which can affect the folding and stability of peptides. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, further modulating the biological activity of the peptides .
Comparison with Similar Compounds
Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the methyl group on the nitrogen atom.
Fmoc-alpha-methyl-2-fluoro-L-phenylalanine: Contains an additional methyl group on the alpha carbon.
Fmoc-4-methyl-L-phenylalanine: Methyl group is attached to the phenyl ring instead of the nitrogen atom.
Uniqueness: Fmoc-2-fluoro-N-methyl-L-phenylalanine is unique due to the combination of the Fmoc protecting group, the fluorine atom, and the methyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in peptide synthesis and research .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-8-2-7-13-22(16)26)25(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOYRXBYNIHFMF-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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